molecular formula C16H23NO3 B12533265 4-[(6-Phenylhexanoyl)amino]butanoic acid CAS No. 741694-78-0

4-[(6-Phenylhexanoyl)amino]butanoic acid

Cat. No.: B12533265
CAS No.: 741694-78-0
M. Wt: 277.36 g/mol
InChI Key: CHEHZOWVFUZQPN-UHFFFAOYSA-N
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Description

4-[(6-Phenylhexanoyl)amino]butanoic acid is a synthetic derivative of butanoic acid featuring a phenylhexanoyl group attached via an amide linkage to the γ-amino position of the butanoic acid backbone. These compounds are often designed to modulate biological targets, leveraging the butanoic acid moiety for solubility and the substituent for target specificity.

Properties

CAS No.

741694-78-0

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

4-(6-phenylhexanoylamino)butanoic acid

InChI

InChI=1S/C16H23NO3/c18-15(17-13-7-12-16(19)20)11-6-2-5-10-14-8-3-1-4-9-14/h1,3-4,8-9H,2,5-7,10-13H2,(H,17,18)(H,19,20)

InChI Key

CHEHZOWVFUZQPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6-Phenylhexanoyl)amino]butanoic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 6-phenylhexanoic acid and 4-aminobutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(6-Phenylhexanoyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenyl ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or alkylated phenyl derivatives.

Scientific Research Applications

4-[(6-Phenylhexanoyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Phenylhexanoyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The phenylhexanoyl group may interact with hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Impact on Activity: Aromatic/Heterocyclic Groups: Quinoline () and purine () substituents confer DNA-intercalating or kinase-inhibiting properties, critical in anticancer applications. Chlorinated Groups: Chlorine in Bendamustine derivatives () and purine analogs () enhances electrophilicity, promoting DNA alkylation. Hydrophilic Moieties: Sulfonyl () and methoxycarbonyl () groups improve solubility and target binding.
  • Synthesis Pathways: Coupling Reactions: Used for quinoline derivatives (). Chlorination: Key for chlorambucil synthesis (). Friedel-Crafts Acylation: Employed for conivaptan intermediates ().

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility: Hydrophobic substituents (e.g., phenylhexanoyl) may reduce aqueous solubility but enhance membrane permeability. Sulfonyl or hydroxy groups () increase hydrophilicity.

Biological Activity

4-[(6-Phenylhexanoyl)amino]butanoic acid is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

4-[(6-Phenylhexanoyl)amino]butanoic acid features a butanoic acid backbone with a phenylhexanoyl side chain. The molecular formula is C15H23NC_{15}H_{23}N with a molecular weight of approximately 233.35 g/mol. The structure can be represented as follows:

C15H23N\text{C}_{15}\text{H}_{23}\text{N}

The biological activities of 4-[(6-Phenylhexanoyl)amino]butanoic acid are primarily attributed to its interactions with various biological pathways:

  • Neurotransmitter Modulation : It has been shown to influence the uptake and metabolism of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a critical role in inhibitory neurotransmission in the central nervous system (CNS) .
  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have demonstrated the ability to inhibit HDACs, leading to increased acetylation of histones and modulation of gene expression associated with tumor suppression .
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, potentially through the inhibition of peptidylglycine alpha-amidating monooxygenase, which is involved in the processing of neuropeptides .

Neuropharmacological Effects

Research indicates that 4-[(6-Phenylhexanoyl)amino]butanoic acid enhances GABA uptake in neuronal cells, suggesting potential applications in treating epilepsy and other neurodevelopmental disorders. A study highlighted that compounds enhancing GABA transporter function could mitigate symptoms associated with GABAergic dysfunction .

Antitumor Activity

The compound's structural analogs have shown promise in cancer therapy by acting as HDAC inhibitors, which can lead to apoptosis in cancer cells. This mechanism has been explored in various cancer models, where HDAC inhibition resulted in reduced tumor growth and improved survival rates .

Case Studies

StudyFindings
Study on GABA Uptake Demonstrated that 4-phenylbutyrate significantly increased GABA uptake in astrocytes and neurons, indicating potential for treating GABA transporter deficiencies .
HDAC Inhibition Investigated the effects of related compounds on cancer cell lines, showing that HDAC inhibition leads to decreased proliferation and increased apoptosis .

Research Findings

Recent studies have focused on the compound's pharmacokinetics and potential therapeutic applications:

  • Pharmacokinetics : Preliminary data suggest that 4-[(6-Phenylhexanoyl)amino]butanoic acid is orally bioavailable and exhibits favorable pharmacokinetic properties for systemic administration.
  • Therapeutic Applications : The compound shows promise as a therapeutic agent for conditions such as epilepsy, certain cancers, and other disorders linked to neurotransmitter imbalances.

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